molecular formula C20H24Cl2N2O3S B2635302 Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215471-98-9

Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2635302
CAS RN: 1215471-98-9
M. Wt: 443.38
InChI Key: YANNBOVHDHFYCY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H24Cl2N2O3S and its molecular weight is 443.38. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

  • Versatile Synthetic Methods : The research on ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride and related compounds demonstrates an array of synthetic techniques aimed at creating highly functionalized tetrahydropyridines and pyridothienopyrimidines. These methods include annulations, cyclizations, and reactions with nucleophilic reagents to produce diverse heterocyclic systems, indicating the chemical's versatility as a precursor in organic synthesis (Zhu, Lan, & Kwon, 2003); (Ahmed, 2003).

  • Creation of Fused and Functionalized Heterocycles : Detailed research has been conducted on the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, and related heterocyclic systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and similar precursors. These studies underscore the importance of ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride in generating new compounds with potential applications in medicinal chemistry and material science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Applications in Medicinal Chemistry

  • Potential Anticancer Agents : The synthesis and evaluation of pyridooxazines and pyridothiazines derived from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate have shown that these compounds exhibit activity against L1210 leukemia cells and may influence the survival of mice bearing P388 leukemia. This suggests that derivatives of ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride could have potential applications as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Photophysical Properties

  • Photophysical Studies : Investigations into the photophysical properties of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates have been conducted, providing insights into the spectral-fluorescent characteristics of these compounds. Such studies are critical for understanding the electronic and optical properties of heterocyclic compounds, potentially leading to applications in optoelectronic devices and fluorescent markers (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S.ClH/c1-4-26-20(25)17-15-9-10-23(12(2)3)11-16(15)27-19(17)22-18(24)13-5-7-14(21)8-6-13;/h5-8,12H,4,9-11H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANNBOVHDHFYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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